Cas no 97063-75-7 (1,1'-Biphenyl,2,2',4,6,6'-pentabromo-)
97063-75-7 structure
Product Name:1,1'-Biphenyl,2,2',4,6,6'-pentabromo-
CAS No:97063-75-7
MF:C12H5Br5
MW:548.688099622726
CID:805869
PubChem ID:154517
Update Time:2025-04-19
1,1'-Biphenyl,2,2',4,6,6'-pentabromo- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,2',4,6,6'-pentabromo-
- 1,3,5-tribromo-2-(2,6-dibromophenyl)benzene
- Q27281828
- 1,1'-Biphenyl, 2,2',4,6,6'-pentabromo-
- 2,2',4,6,6'-Pentabromobiphenyl
- DTXSID70242692
- PBB 104
- 97063-75-7
- K1T54496U0
- NS00120190
- 2,2',4,6,6'-Pentabromo-1,1'-biphenyl
- UNII-K1T54496U0
-
- Inchi: 1S/C12H5Br5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H
- InChI Key: AQYVCOVEVZLIJZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1C1C(=CC=CC=1Br)Br)Br)Br
Computed Properties
- Exact Mass: 547.627
- Monoisotopic Mass: 543.631
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 2.328
- Boiling Point: 425.6°Cat760mmHg
- Flash Point: 204.2°C
- Refractive Index: 1.682
1,1'-Biphenyl,2,2',4,6,6'-pentabromo- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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